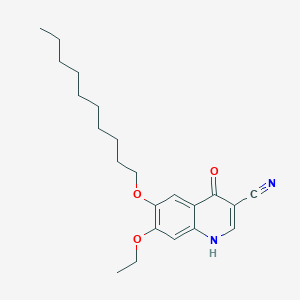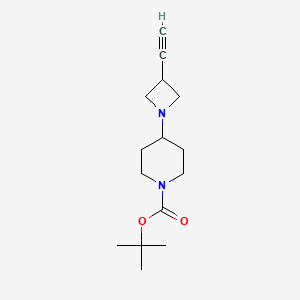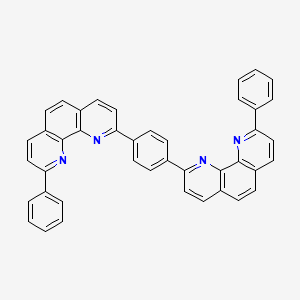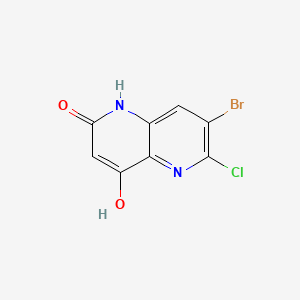
7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and hydroxyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.
Hydroxylation: Addition of a hydroxyl group to the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of bromine or chlorine atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Condensation Reactions: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in materials science and chemical manufacturing.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways: Affecting biochemical pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.
7-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the chlorine atom.
7-Bromo-6-chloro-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group.
Uniqueness
The presence of both bromine and chlorine atoms, along with a hydroxyl group, makes 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H4BrClN2O2 |
|---|---|
Molekulargewicht |
275.48 g/mol |
IUPAC-Name |
7-bromo-6-chloro-4-hydroxy-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H4BrClN2O2/c9-3-1-4-7(12-8(3)10)5(13)2-6(14)11-4/h1-2H,(H2,11,13,14) |
InChI-Schlüssel |
ARICSPJIXVAEJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=C1Br)Cl)C(=CC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)

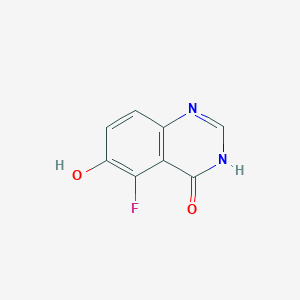
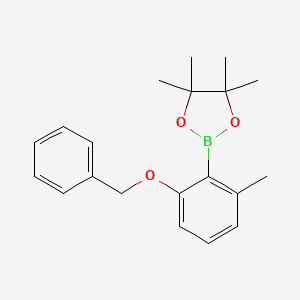
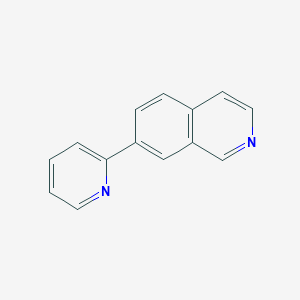

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
